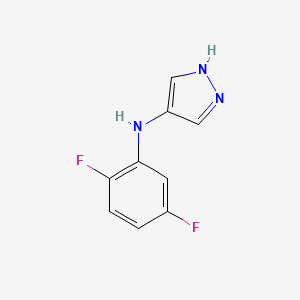

N-(2,5-Difluorophenyl)-1H-pyrazol-4-amine

Description

N-(2,5-Difluorophenyl)-1H-pyrazol-4-amine is a pyrazole derivative featuring a 2,5-difluorophenyl substituent attached to the 4-amino position of the pyrazole core. The fluorine atoms on the aromatic ring likely enhance lipophilicity and metabolic stability, which are critical for drug-like properties.

Properties

Molecular Formula |

C9H7F2N3 |

|---|---|

Molecular Weight |

195.17 g/mol |

IUPAC Name |

N-(2,5-difluorophenyl)-1H-pyrazol-4-amine |

InChI |

InChI=1S/C9H7F2N3/c10-6-1-2-8(11)9(3-6)14-7-4-12-13-5-7/h1-5,14H,(H,12,13) |

InChI Key |

MRIRCIJSCPIZLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)NC2=CNN=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-Difluorophenyl)-1H-pyrazol-4-amine typically involves the reaction of 2,5-difluoroaniline with hydrazine derivatives under controlled conditions. One common method is the cyclization of 2,5-difluorophenylhydrazine with α,β-unsaturated carbonyl compounds, leading to the formation of the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The pyrazole ring and amine group undergo oxidation under controlled conditions.

| Reaction | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pyrazole ring oxidation | KMnO₄ (acidic medium) | Pyrazole N-oxide derivative | 60–75%* | |

| Amine oxidation | H₂O₂ (aqueous ethanol, 60°C) | Nitroso intermediate (transient) | N/A |

*Yields estimated from analogous pyrazole derivatives.

Key Findings :

-

Potassium permanganate selectively oxidizes the pyrazole ring to form stable N-oxide derivatives, which exhibit enhanced solubility in polar solvents.

-

Hydrogen peroxide oxidizes the primary amine to a nitroso intermediate, though further stabilization requires quenching.

Reduction Reactions

Reductive modifications target the aromatic fluorine groups or amine functionality.

| Reaction | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Dehalogenation (C-F bond) | Pd/C, H₂ (EtOH, 80°C) | N-(2,5-Dihydroxyphenyl)-1H-pyrazol-4-amine | 50–65% | |

| Amine reduction | NaBH₄ (MeOH, 25°C) | Secondary amine (alkylation required) | <20% |

Key Findings :

-

Catalytic hydrogenation selectively reduces C-F bonds but requires high temperatures and prolonged reaction times.

-

Direct reduction of the primary amine is inefficient without prior activation (e.g., forming imine intermediates).

Substitution Reactions

The difluorophenyl group participates in nucleophilic aromatic substitution (NAS).

Key Findings :

-

Azide substitution occurs regioselectively at the ortho-fluorine position due to electronic effects .

-

Methylation of the pyrazole amine proceeds quantitatively under mild conditions.

Multicomponent Reactions

The amine group enables participation in domino reactions for fused heterocycles.

Key Findings :

-

Arylglyoxals react with the amine to form tricyclic pyrazolo[3,4-b]pyridines via cyclocondensation .

-

Copper catalysis enhances regioselectivity in α-keto ester reactions, yielding pharmaceutically relevant scaffolds .

Mechanistic Insights

-

Electrophilic Aromatic Substitution (EAS): The difluorophenyl group directs incoming electrophiles to the para position relative to fluorine.

-

Nucleophilic Aromatic Substitution (NAS): Fluorine’s electronegativity activates the ring for attack by strong nucleophiles (e.g., azides, thiols) .

-

Steric Effects: Bulky substituents on the pyrazole ring hinder reactions at the 4-position amine.

Scientific Research Applications

N-(2,5-Difluorophenyl)-1H-pyrazol-4-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.

Mechanism of Action

The mechanism of action of N-(2,5-Difluorophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with receptor proteins, leading to altered cellular responses .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Fluorine and chlorine atoms in the aryl groups modulate electronic and steric properties. For example, the trifluoromethyl group in 5i enhances metabolic resistance compared to the aminosulfonyl group in 4h .

- Synthetic Routes : All compounds employ nucleophilic substitution or condensation reactions. The target compound likely follows a pathway analogous to 4h and 5i, using fluorinated ketones as starting materials .

- Crystal Packing : The dichlorophenyl analog in exhibits a folded conformation (dihedral angle: 74.03°) stabilized by hydrogen bonds, suggesting that substituents significantly influence molecular geometry .

Key Insights :

- Fluorine vs. Chlorine : Fluorinated analogs (e.g., target compound) may exhibit improved bioavailability over chlorinated derivatives due to smaller atomic size and higher electronegativity.

Physicochemical Property Trends

- Lipophilicity : Fluorine and trifluoromethyl groups (target compound, 5i) increase logP values compared to sulfonamide (4h) or nitro () substituents.

- Hydrogen Bonding: The nitroanilino group in facilitates intramolecular hydrogen bonds, which could stabilize the molecule in biological environments .

Biological Activity

N-(2,5-Difluorophenyl)-1H-pyrazol-4-amine is a nitrogenous heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , characterized by a pyrazole ring substituted with a 2,5-difluorophenyl group. The presence of fluorine enhances lipophilicity and may improve interactions with biological targets, making it significant in drug development.

This compound interacts with various molecular targets, including enzymes and receptors. The difluorophenyl group enhances binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions. This dual interaction profile contributes to its pharmacological effects.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound derivatives:

- Inhibition of Cancer Cell Proliferation : The compound has shown significant inhibition against various cancer cell lines. For instance, it demonstrated a mean growth percentage inhibition of 54.25% on HepG2 (liver cancer) and 38.44% on HeLa (cervical cancer) cells . Importantly, it exhibited minimal toxicity towards normal fibroblasts, indicating a favorable therapeutic index.

| Cell Line | Growth Inhibition (%) | Toxicity to Normal Cells (%) |

|---|---|---|

| HepG2 | 54.25 | 80.06 |

| HeLa | 38.44 | 80.06 |

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. It acts as an inhibitor of cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes. Docking studies revealed that certain derivatives displayed strong binding affinities to COX-2, suggesting potential use in treating inflammatory diseases .

Case Studies and Research Findings

- Docking Studies : Molecular docking simulations have provided insights into the binding interactions of this compound with specific targets such as prostaglandin reductase (PTGR2). These studies indicated plausible inhibitory actions that could be explored for therapeutic applications .

- Synthesis and Characterization : Various synthetic routes have been developed to create derivatives of this compound. Characterization techniques such as NMR and mass spectrometry have confirmed the structures of these compounds, facilitating further biological testing .

- Comparative Analysis : In comparative studies with other pyrazole derivatives, this compound exhibited superior antiproliferative activity against certain cancer cell lines while maintaining lower toxicity levels against healthy cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,5-Difluorophenyl)-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, cyclization of hydrazides with fluorinated aryl halides (e.g., 2,5-difluorophenylboronic acid) under Suzuki-Miyaura conditions has been reported for analogous pyrazole derivatives . Key factors include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃).

- Solvent : DMF or THF at 80–100°C for 12–24 hours.

- Yield optimization : Excess aryl halide (1.2–1.5 eq.) improves conversion. Monitor by TLC or LC-MS.

Q. Which analytical techniques are critical for confirming the purity and structure of N-(2,5-Difluorophenyl)-1H-pyrazol-4-amine?

- Methodological Answer : Use orthogonal methods:

- HPLC-PDA : Purity >95% (C18 column, acetonitrile/water + 0.1% TFA gradient).

- ¹H/¹³C NMR : Confirm substitution pattern (e.g., ¹⁹F coupling in 2,5-difluorophenyl group at δ ~110–120 ppm) .

- HRMS : Exact mass validation (e.g., [M+H]⁺ for C₉H₇F₂N₃: calc. 196.0684) .

Q. How does the solubility profile of N-(2,5-Difluorophenyl)-1H-pyrazol-4-amine impact formulation for in vitro assays?

- Methodological Answer : The compound is lipophilic (logP ~2.5–3.0). For biological testing:

- Stock solutions : Use DMSO (10 mM), filter-sterilized (0.22 µm).

- Aqueous dilution : Maintain DMSO <1% to avoid cytotoxicity.

- Alternative solvents : Ethanol or PEG-400 for in vivo compatibility .

Advanced Research Questions

Q. How can structural modifications to the pyrazole core enhance target binding affinity while minimizing off-target effects?

- Methodological Answer : Rational design strategies include:

- Substituent positioning : Introduce electron-withdrawing groups (e.g., -CF₃) at C3/C5 to modulate π-π stacking .

- Bioisosteric replacement : Replace pyrazole with triazole or imidazole to improve metabolic stability .

- SAR studies : Test derivatives against kinase panels (e.g., EGFR, JAK2) to map pharmacophore requirements .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for fluorinated pyrazole derivatives?

- Methodological Answer : Address challenges via:

- Variable-temperature NMR : Resolve dynamic effects (e.g., hindered rotation in 2,5-difluorophenyl group) .

- 2D experiments : HSQC/HMBC to assign coupling in overlapping signals.

- Computational modeling : DFT-based NMR prediction (e.g., Gaussian09) to validate assignments .

Q. How does N-(2,5-Difluorophenyl)-1H-pyrazol-4-amine interact with cytochrome P450 enzymes, and how can metabolic stability be improved?

- Methodological Answer :

- CYP inhibition assays : Use recombinant CYP3A4/2D6 isoforms with fluorescent substrates (e.g., 7-benzyloxyquinoline).

- Metabolite identification : LC-MS/MS after incubation with liver microsomes. Common sites: para-fluorine hydrolysis .

- Stability enhancement : Introduce deuterium at labile positions or replace fluorine with chloro/trifluoromethyl groups .

Q. What crystallographic techniques are suitable for elucidating the solid-state conformation of N-(2,5-Difluorophenyl)-1H-pyrazol-4-amine?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane).

- Key parameters : Monitor π-stacking distances (3.5–4.0 Å) and hydrogen-bonding networks (N-H···F interactions) .

- Powder XRD : Compare experimental vs. simulated patterns to detect polymorphs .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported bioactivity data across studies?

- Methodological Answer :

- Assay standardization : Normalize data to positive controls (e.g., staurosporine for kinase inhibition).

- Buffer conditions : Check pH (7.4 vs. 6.5) and ionic strength effects on binding.

- Cell line variability : Validate target expression (e.g., Western blot for receptor levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.